1-Naphthylglyoxal hydrate
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Overview
Description
1-Naphthylglyoxal hydrate is an organic compound with the molecular formula C12H10O3. It is a derivative of glyoxal, where one of the aldehyde groups is substituted with a naphthyl group. This compound is known for its white solid form and is used in various chemical reactions and research applications .
Scientific Research Applications
1-Naphthylglyoxal hydrate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a fluorescent probe for studying biological molecules and interactions.
Medicine: Research on its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized as a catalyst in various industrial chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthylglyoxal hydrate can be synthesized through the reaction of 1-naphthaldehyde with glyoxylic acid in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and purification .
Industrial Production Methods: Industrial production of this compound involves the oxidation of 1-naphthaldehyde using oxidizing agents such as nitric acid or potassium permanganate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoic acid derivatives.
Reduction: Reduction reactions yield naphthyl alcohol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Naphthoic acid derivatives.
Reduction: Naphthyl alcohol derivatives.
Substitution: Halogenated or nitrated naphthyl compounds.
Mechanism of Action
The mechanism of action of 1-naphthylglyoxal hydrate involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The naphthyl group enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Glyoxal: A simpler dialdehyde with two aldehyde groups.
Methylglyoxal: A derivative with one aldehyde and one ketone group.
Naphthaldehyde: A precursor in the synthesis of 1-naphthylglyoxal hydrate
Uniqueness: this compound is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
2-naphthalen-1-yl-2-oxoacetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2.H2O/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKHANNSJWMWME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656869 |
Source
|
Record name | (Naphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-20-1 |
Source
|
Record name | (Naphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphth-1-ylglyoxal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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